![molecular formula C16H14BrClN2O2S2 B2959894 1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-87-5](/img/structure/B2959894.png)
1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule. It contains a dihydroimidazole ring, which is a type of imidazole ring that has two additional hydrogen atoms, indicating the presence of a saturated ring. The molecule also contains sulfonyl and methylsulfanyl groups attached to phenyl rings, which are aromatic rings with a bromine and a chlorine atom, respectively .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions . The sulfonyl and methylsulfanyl groups might also be reactive, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of halogens and sulfur might make the compound relatively dense and possibly reactive. The exact properties could be determined through experimental analysis .Applications De Recherche Scientifique
Synthesis of Biaryl Methyl Sulfones
This compound can be utilized in the synthesis of biaryl methyl sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents allows for selective reactions under controlled conditions .
Development of Anti-inflammatory Agents
The structural motif of dihydroimidazole is often found in molecules with anti-inflammatory properties. The sulfonyl and sulfanyl groups in this compound could be explored for the development of novel anti-inflammatory agents .
Creation of Sulfonamide Derivatives
Sulfonamides have a broad range of applications in medicinal chemistry. The bromophenyl group in this compound can undergo coupling reactions to form various N-aryl sulfonamide derivatives, which can be potential therapeutic agents .
Research in Material Science
The unique structure of this compound makes it a candidate for research in material science, particularly in the creation of new polymers or coatings that require specific thermal or electrical properties .
Catalysts in Organic Synthesis
Due to its reactive functional groups, this compound can act as a catalyst or a reagent in organic synthesis, facilitating various chemical transformations .
Study of Enzyme Inhibition
The dihydroimidazole ring system can mimic certain biological molecules, making this compound a good candidate for studying enzyme inhibition, which is crucial in understanding disease mechanisms and drug development .
Exploration in Veterinary Medicine
Compounds with similar structures have been used in veterinary medicine. This particular compound could be investigated for its efficacy and safety in treating diseases in animals .
Investigation in Environmental Science
The compound’s potential for biodegradation and its interaction with environmental pollutants could be studied to understand its impact on ecosystems and its role in environmental remediation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCAJSKCMPREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

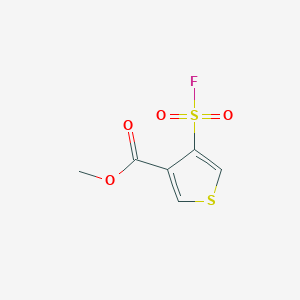
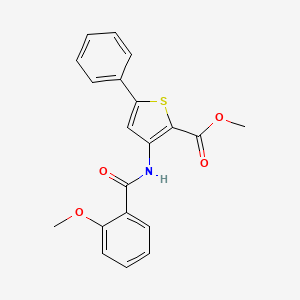
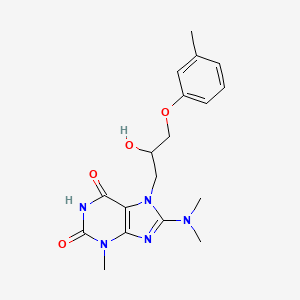
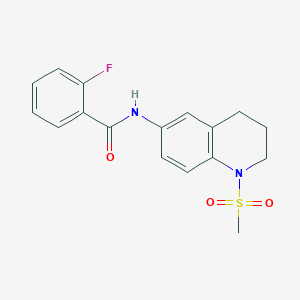
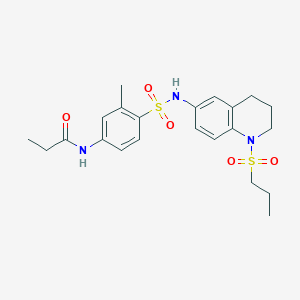

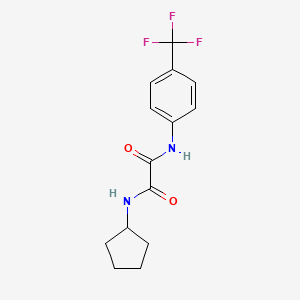
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)

![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2959832.png)
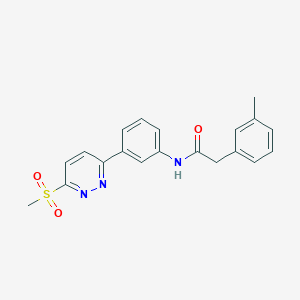
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)